molecular formula C14H11ClF3NO2 B600890 Efavirenz impurity (6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one) CAS No. 1627575-36-3

Efavirenz impurity (6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one)

Katalognummer: B600890
CAS-Nummer: 1627575-36-3
Molekulargewicht: 317.7
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Efavirenz impurity (6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one) is a chemical compound that arises as an impurity during the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. This impurity is significant in pharmaceutical chemistry due to its potential impact on the purity, efficacy, and safety of the final drug product.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one typically involves multiple steps, starting from readily available precursors. Key steps include:

    Formation of the Benzoxazinone Ring: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Pent-1-ynyl Group: This step often requires the use of alkynylation reactions, where a pent-1-yne moiety is introduced.

    Chlorination and Trifluoromethylation: These steps involve the selective introduction of chlorine and trifluoromethyl groups using specific reagents and catalysts.

Industrial Production Methods: In an industrial setting, the production of this impurity is controlled to minimize its presence in the final Efavirenz product. This involves:

    Optimizing Reaction Conditions: Adjusting temperature, pressure, and reaction time to favor the formation of Efavirenz over its impurities.

    Purification Techniques: Employing advanced purification methods such as chromatography to separate and remove impurities.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pent-1-ynyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the benzoxazinone ring, potentially altering its structure and reactivity.

    Substitution: The chlorine and trifluoromethyl groups can participate in substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidized Derivatives: Products formed from the oxidation of the pent-1-ynyl group.

    Reduced Benzoxazinones: Resulting from the reduction of the benzoxazinone ring.

    Substituted Compounds: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Analytical Standards: Used as a reference standard in analytical chemistry to ensure the purity of Efavirenz.

    Reaction Mechanism Studies: Helps in understanding the reaction pathways and mechanisms involved in the synthesis of Efavirenz.

Biology and Medicine:

    Toxicological Studies: Investigated for its potential toxic effects to ensure the safety of Efavirenz.

    Pharmacokinetics: Studied to understand its behavior in biological systems and its impact on the pharmacokinetics of Efavirenz.

Industry:

    Quality Control: Used in the pharmaceutical industry to monitor and control the levels of impurities in drug products.

    Regulatory Compliance: Ensures that the final product meets regulatory standards for impurity levels.

Wirkmechanismus

The mechanism of action of 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. its structural features suggest potential interactions with biological molecules, which could be explored in toxicological and pharmacological studies.

Vergleich Mit ähnlichen Verbindungen

    Efavirenz: The parent compound from which this impurity arises.

    Other Benzoxazinones: Compounds with similar benzoxazinone structures but different substituents.

    Trifluoromethylated Compounds: Compounds containing the trifluoromethyl group, which can exhibit similar chemical properties.

Uniqueness:

    Structural Features: The combination of the pent-1-ynyl, chlorine, and trifluoromethyl groups makes this impurity unique compared to other related compounds.

    Reactivity: Its specific reactivity patterns, particularly in substitution and oxidation reactions, distinguish it from other impurities and related compounds.

This detailed article provides a comprehensive overview of 6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, covering its synthesis, reactions, applications, and comparisons with similar compounds

Eigenschaften

CAS-Nummer

1627575-36-3

Molekularformel

C14H11ClF3NO2

Molekulargewicht

317.7

Reinheit

> 95%

Menge

Milligrams-Grams

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.